Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)-
Description
Chemical Structure and Properties The compound "Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)-" (CAS: 7252-86-0) is a substituted aromatic hydrocarbon featuring a tert-butyl (1,1-dimethylethyl) group at the 1-position and a methylthio (-SMe) group at the 4-position of the benzene ring. Its molecular formula is C₁₁H₁₆S, with a molecular weight of 180.31 g/mol. It is also known as p-tert-butylthioanisole or 4-tert-butylthioanisole .
The tert-butyl group imparts steric bulk and hydrophobicity, while the methylthio group contributes electron-donating sulfur lone pairs, influencing reactivity and solubility. This compound is typically used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or materials science applications.
Properties
IUPAC Name |
1-tert-butyl-4-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-11(2,3)9-5-7-10(12-4)8-6-9/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMLIYFMOVEXEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222848 | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7252-86-0 | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007252860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC73892 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73892 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of “Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)-” typically involves the introduction of the tert-butyl group and the methylthio substituent onto the benzene ring. The methylthio group is introduced via a nucleophilic substitution or coupling reaction using methyl mercaptide salts or related reagents.
Industrially Relevant Preparation via Substitution on Aromatic Precursors
A key industrially viable method involves a two-step process starting from an aromatic precursor with suitable leaving groups (e.g., halogens):
Formation of an intermediate aromatic amine or halide substituted with tert-butyl group
The tert-butyl group is introduced onto the benzene ring via electrophilic aromatic substitution or by using tert-butyl amine derivatives.Substitution of halogen or leaving group by methylthio group
The methylthio group is introduced by reacting the intermediate with methyl mercaptide salts (e.g., sodium methyl mercaptide or potassium methyl mercaptide) under reflux conditions in organic solvents such as benzene, toluene, or chlorobenzene.
This method avoids the use of highly toxic methyl sulfate reagents and expensive thiocarbamide, making it safer and more cost-effective for industrial scale synthesis.
Reaction Conditions and Solvents
Solvents: Benzene, toluene, xylene, chlorobenzene, dichlorobenzene, trieline, ethylene dichloride, acetone, butanone, methyl iso-butyl ketone, methanol, ethanol, and Virahol are commonly used solvents.
Temperature: Reflux or controlled heating up to the boiling point of the solvent (typically 10-70 °C for substitution steps).
-
- Alkali: Sodium hydroxide or potassium hydroxide (5%-50% concentration, preferably 20%) to neutralize HCl during amine substitution.
- Methyl mercaptide salts: Sodium methyl mercaptide or potassium methyl mercaptide with purity between 50%-99.5%.
-
- Cyanuric chloride: tert-butyl amine : cyclopropyl amine = 1:1:1 in related syntheses.
- Intermediate to methyl mercaptide salt = 1:1 to 1:2.
Neutralization: Alkali is added dropwise to maintain reaction progress and prevent formation of ammonium salts that inhibit substitution.
Advantages of the Method
- Avoids use of toxic methyl sulfate and expensive thiocarbamide.
- Mild reaction conditions ensure product stability and high purity.
- One-pot reaction reduces processing steps and waste.
- Suitable for industrial scale production with stable yields and product quality.
- Product is applicable as a high-performance organic stain control agent in antifouling paints and other applications.
Data Table: Summary of Reaction Parameters
| Step | Reagents/Conditions | Solvents (Examples) | Temperature (°C) | Notes |
|---|---|---|---|---|
| 1 | Cyanuric chloride + tert-butyl amine + cyclopropyl amine + NaOH/KOH | Benzene, toluene, chlorobenzene, acetone | 10–70 | Sequential addition, neutralize HCl with alkali |
| 2 | Intermediate + sodium/potassium methyl mercaptide | Same as above | Reflux (solvent boiling point) | Methylthio substitution, 1:1 to 1:2 molar ratio |
Research Findings and Notes
The substitution reactions proceed efficiently when hydrogen chloride released is neutralized continuously to prevent amine salt formation, which would inhibit the reaction.
The use of methyl mercaptide salts as methylthio group donors is critical to avoid hazardous reagents and improve safety.
The process yields high purity product suitable for use in organic stain control and antifouling applications, where the methylthio group plays a key role in biological activity.
The reaction pathways and intermediates are well-characterized, and the process is scalable for industrial production.
Scientific Research Applications
Chemical Synthesis
Benzene derivatives are crucial in organic synthesis. The compound serves as an intermediate in the production of several chemicals and materials:
- Production of Agrochemicals: It is used in synthesizing herbicides and pesticides due to its effective interaction with various biological pathways. For example, it can be transformed into active ingredients for agricultural applications .
- Polymer Synthesis: The compound is utilized in creating polymers that exhibit specific properties, enhancing material performance in various applications.
Pharmaceutical Applications
The compound has been investigated for its potential therapeutic effects:
- Antimicrobial Properties: Studies have shown that benzene derivatives exhibit antimicrobial activities. For instance, research indicates that p-tert-butylthiophenol can inhibit the growth of certain bacteria and fungi, making it a candidate for developing antimicrobial agents .
- Drug Formulation: Its properties allow it to be incorporated into formulations for topical applications, such as creams and ointments. The compound's stability and compatibility with other ingredients make it suitable for cosmetic formulations .
Environmental Applications
Benzene derivatives are also relevant in environmental science:
- Pollution Monitoring: The compound can be used as a marker for pollution studies due to its stability in various environmental conditions. It helps in assessing the impact of industrial activities on local ecosystems .
- Biodegradation Studies: Research into the biodegradation of benzene derivatives reveals insights into their environmental fate and the potential for bioremediation strategies .
Data Tables
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of p-tert-butylthiophenol demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, showing a dose-dependent effect on bacterial growth inhibition.
Case Study 2: Environmental Impact Assessment
In an environmental study focusing on industrial discharge, p-tert-butylthiophenol was identified as a persistent contaminant. Its presence was correlated with adverse effects on local aquatic life, prompting further investigation into remediation techniques.
Mechanism of Action
The mechanism of action of Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)- involves its interaction with molecular targets through its aromatic ring and substituent groups. The tert-butyl group provides steric hindrance, while the methylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and redox reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfur-Containing Analogs
(a) 4-Tert-butyldiphenyl sulfide (CAS: 105854-98-6)
- Structure : Benzene ring with a tert-butyl group at position 1 and a phenylthio (-SPh) group at position 3.
- Molecular Formula : C₁₆H₁₈S
- Key Differences: The phenylthio group introduces greater aromaticity and steric hindrance compared to the methylthio group in the target compound.
(b) Benzene, 1-methyl-4-[[(4-nitrophenyl)methyl]thio]- (CAS: 100866-66-8)
- Structure: Benzene with a methyl group at position 1 and a nitrobenzylthio (-SCH₂C₆H₄NO₂) group at position 4.
- Molecular Formula: C₁₄H₁₃NO₂S
- Key Differences: The nitro group (-NO₂) is strongly electron-withdrawing, contrasting with the electron-donating methylthio group.
(c) 4-(tert-Butyl)benzyl mercaptan (CAS: 49543-63-7)
- Structure : Benzene with a tert-butyl group at position 1 and a mercapto (-SH) group at position 4.
- Molecular Formula : C₁₁H₁₆S
- Key Differences :
Oxygen-Containing Analogs
(a) 1-tert-butyl-4-phenoxybenzene (CAS: 5331-28-2)
- Structure: Benzene with a tert-butyl group at position 1 and a phenoxy (-OPh) group at position 4.
- Molecular Formula : C₁₆H₁₈O
- Key Differences: The oxygen atom in the phenoxy group is more electronegative than sulfur, leading to stronger dipole interactions. Lower nucleophilicity compared to sulfur-containing analogs .
(b) Benzene, 1-methoxy-4-(methylthio)-
- Structure : Benzene with a methoxy (-OMe) group at position 1 and a methylthio group at position 4.
- Molecular Formula : C₈H₁₀OS
- Key Differences: Methoxy groups are stronger electron donors than methylthio groups, altering electronic distribution on the aromatic ring. Increased solubility in polar solvents due to the methoxy group .
Halogen- and Nitro-Substituted Analogs
(a) Benzene, 1-chloro-4-{[(1,1-dimethylethyl)sulfanyl]methyl}-3-(1-phenylethenyl) (Compound 5g in )
- Structure : Chloro and phenylethenyl substituents alongside tert-butyl and methylthio groups.
- Molecular Formula : C₁₉H₂₁ClS
- Extended conjugation due to the phenylethenyl group enhances UV absorption properties .
(b) Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]- (CAS: 200123-22-4)
- Structure : Isopropyl and nitro-substituted phenylthio groups on benzene.
- Molecular Formula: C₁₅H₁₅NO₂S
- Key Differences: The nitro group increases oxidative stability but reduces solubility in nonpolar solvents. Higher molecular weight (273.35 g/mol) and complexity due to the isopropyl chain .
Biological Activity
Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)-, also known as 4-(methylthio)-1-tert-butylbenzene, is an organic compound with notable biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on existing research.
- Chemical Formula : C11H16S
- CAS Number : 7252-86-0
- Molecular Weight : 184.31 g/mol
The biological activity of this compound can be attributed to its interactions with various biomolecules and pathways:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are involved in inflammatory pathways. This inhibition may lead to reduced production of pro-inflammatory mediators.
- Antioxidant Properties : Studies suggest that it exhibits antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells .
- Cellular Effects : It has been reported to modulate cellular signaling pathways that are crucial for cell proliferation and survival, particularly in cancer cells .
Anticancer Effects
Research indicates that Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)- may possess anticancer properties:
- In vitro Studies : In cell line studies, the compound demonstrated cytotoxic effects against various cancer types by inducing apoptosis (programmed cell death) and inhibiting cell growth .
- Mechanistic Insights : The compound's ability to interfere with metabolic pathways in cancer cells suggests potential use as a chemotherapeutic agent .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects:
- In Vivo Studies : Animal model studies have shown that it can reduce inflammation markers in conditions such as arthritis and colitis .
- Biochemical Pathways : It appears to downregulate the expression of pro-inflammatory cytokines and chemokines, thereby alleviating symptoms associated with chronic inflammation .
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluated the effects of Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)- on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 50 µM over 48 hours. The study concluded that the compound could be a candidate for further development in breast cancer therapies.
-
Case Study on Anti-inflammatory Effects :
- In a model of induced colitis, treatment with the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6 compared to control groups. Histological analysis revealed reduced tissue damage and improved mucosal healing.
Data Table
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Antioxidant | Scavenges free radicals |
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)-:
- Pharmacokinetics : The compound is well absorbed and undergoes extensive metabolism, which may influence its efficacy and safety profile .
- Therapeutic Potential : Given its diverse biological activities, it holds promise for development in therapeutic applications targeting cancer and inflammatory diseases.
Q & A
Basic: What are the common synthetic routes for Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)-, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or sulfide coupling. A tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃), followed by thioether formation via reaction with methylthiol or a methylthio precursor. Key factors affecting yield include:
- Temperature: Excessively high temperatures may lead to desulfurization or decomposition.
- Catalyst stoichiometry: Overuse of AlCl₃ can promote side reactions like isomerization .
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur-containing reagents .
Evidence from CAS 7252-86-0 confirms the use of tert-butylbenzene derivatives as intermediates .
Basic: Which spectroscopic techniques are most effective for characterizing the structure of Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)-?
Methodological Answer:
- NMR spectroscopy:
- ¹H NMR: Distinct singlet for tert-butyl protons (δ 1.2–1.4 ppm) and methylthio protons (δ 2.4–2.6 ppm). Aromatic protons show splitting patterns dependent on substitution .
- ¹³C NMR: tert-butyl carbons appear at δ 28–32 ppm (CH₃) and δ 34–38 ppm (quaternary C), while the methylthio carbon resonates at δ 15–18 ppm .
- GC-MS: Molecular ion peak at m/z 196 (C₁₁H₁₆S⁺) with fragmentation patterns confirming tert-butyl and methylthio groups .
- IR spectroscopy: C-S stretch at 600–700 cm⁻¹ and C-H bending of tert-butyl at 1360–1380 cm⁻¹ .
Advanced: How does the steric bulk of the tert-butyl group affect the reactivity of the methylthio substituent in electrophilic substitution reactions?
Methodological Answer:
The tert-butyl group acts as a steric shield, directing electrophiles to the para position relative to the methylthio group. Experimental studies on analogous compounds (e.g., 4-tert-butylthioanisole) show:
- Reduced reaction rates in nitration or halogenation due to hindered access to the aromatic ring.
- Ortho/para selectivity shifts: Steric hindrance minimizes ortho substitution, favoring para products even in bulky electrophiles .
Computational models (DFT) predict electron density redistribution, with tert-butyl slightly deactivating the ring via inductive effects .
Advanced: What computational methods are used to predict the electronic properties of Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)-, and how do they align with experimental data?
Methodological Answer:
- Density Functional Theory (DFT): Used to calculate HOMO-LUMO gaps, partial charges, and electrostatic potential surfaces. For example:
- Molecular docking: Explores interactions with biological targets (e.g., enzymes), though no direct activity has been reported for this compound .
Advanced: How can contradictory data in the literature regarding the compound’s solubility in polar solvents be resolved methodologically?
Methodological Answer:
Discrepancies in solubility (e.g., in ethanol or DMSO) may arise from impurities or measurement techniques. To resolve:
- Standardized purification: Use column chromatography or recrystallization to isolate high-purity samples (>99% by HPLC) .
- Controlled experiments: Measure solubility via gravimetric analysis under fixed temperature (e.g., 25°C) and solvent-saturated conditions.
- Computational solubility parameters: Hansen solubility parameters (δD, δP, δH) predict miscibility with solvents like chloroform (δ ~19 MPa¹/²) .
Advanced: What strategies optimize the regioselective functionalization of Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)- for materials science applications?
Methodological Answer:
- Directed metalation: Use directing groups (e.g., sulfoxide derivatives) to install substituents at specific positions.
- Cross-coupling reactions: Suzuki-Miyaura coupling with aryl boronic acids at the para position to tert-butyl, leveraging steric guidance .
- Photocatalysis: Visible-light-mediated C-H activation enables functionalization without disrupting the thioether group .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
